[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate
Description
The compound [(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate is a fluorinated tetrahydropyran derivative characterized by multiple acetoxy substituents, a methyl group at position 2, and fluorine at position 3. Its stereochemistry (3R,4s,6s) suggests a rigid tetrahydropyran ring system with axial and equatorial substituents that influence its reactivity and biological interactions.
Properties
IUPAC Name |
[(3R,4S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9?,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJLBVULJFLKN-MMMLBONTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@@H](O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate is a derivative of tetrahydropyran that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₃H₁₅F₁O₅, and its structure features a tetrahydropyran ring with acetoxy and fluorine substituents. The stereochemistry at the 3, 4, and 6 positions contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. Specifically, studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, compounds with structural similarities to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydropyran derivatives. A related study found that compounds with similar functional groups could induce apoptosis in cancer cells through the activation of intrinsic pathways. The mechanism often involves the modulation of key signaling pathways such as NF-kB and STAT .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Apoptosis induction via NF-kB inhibition |
| Similar Tetrahydropyran Derivative | Antimicrobial | Inhibition of bacterial growth |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines reveal that this compound exhibits selective toxicity towards cancer cells compared to normal cells. For example, in studies involving acute myeloid leukemia (AML) cell lines, the compound demonstrated lower LD50 values in cancer cells than in healthy cells .
Case Studies
-
Study on Antibacterial Activity
- Objective : To evaluate the antibacterial properties of tetrahydropyran derivatives.
- Findings : The study reported effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Cytotoxicity in Cancer Models
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit NF-kB and STAT pathways which are critical in cancer cell survival.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been reported to increase ROS levels leading to oxidative stress and subsequent apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The compound’s 5-fluoro and 4,6-diacetoxy groups distinguish it from analogs such as:
Key Differences :
- Fluorine vs. Chlorine/Thiadiazole : The 5-fluoro group in the target compound may enhance metabolic stability compared to chlorine-containing analogs () due to fluorine’s electronegativity and resistance to enzymatic cleavage .
Table 1: Substituent Comparison
Implications for Target Compound :
Hypothesized SAR for Target Compound :
Crystallographic and Stereochemical Considerations
The crystal structure of C23H27NO4 () reveals that substituent positioning (e.g., axial vs. equatorial) governs molecular packing and hydrogen-bonding networks . For the target compound, the stereochemistry (3R,4s,6s) likely imposes a chair conformation with acetoxy groups in equatorial positions, optimizing stability and intermolecular interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
